3-Mercaptobenzoic acid

Catalog No.
S794382
CAS No.
4869-59-4
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptobenzoic acid

CAS Number

4869-59-4

Product Name

3-Mercaptobenzoic acid

IUPAC Name

3-sulfanylbenzoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9)

InChI Key

RSFDFESMVAIVKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)C(=O)O

Synonyms

m-Mercaptobenzoic Acid; NSC 32021;

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)O

Analytical Chemistry

  • Surface-Enhanced Raman Spectroscopy (SERS): 3-MBA can act as a self-assembling monolayer on the surface of gold nanomaterials, enhancing the Raman signal of molecules adsorbed on its surface. This allows for the detection and identification of trace amounts of analytes, making it a valuable tool in fields like environmental monitoring and disease diagnosis [].

Material Science

  • Functionalization of Nanomaterials: 3-MBA can be used to modify the surface properties of various nanomaterials, such as gold nanoparticles and carbon nanotubes. This modification can improve the dispersion, biocompatibility, and targeting capabilities of these materials, making them suitable for applications in drug delivery, bioimaging, and sensor development [, ].

Cell Biology

  • Cellular Uptake and Targeting: Due to its unique chemical properties, 3-MBA can be incorporated into various delivery systems, such as liposomes and nanoparticles, to facilitate their cellular uptake. This property allows researchers to deliver drugs, probes, or genetic materials specifically to targeted cells [].

Medicinal Chemistry

  • Drug Design and Development: 3-MBA has been explored as a potential scaffold for the development of new drugs due to its ability to interact with various biological targets. Studies have shown potential applications in the treatment of cancer, neurodegenerative diseases, and infectious diseases [].

3-Mercaptobenzoic acid is an aromatic thiol compound with the chemical formula C₇H₆O₂S and a molecular weight of 154.19 g/mol. It is characterized by the presence of a mercapto group (-SH) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This compound appears as a white to light yellow solid and has a melting point ranging from 138°C to 141°C . It is sensitive to oxidation when exposed to air, which can affect its stability and reactivity .

  • Metal Chelation: The thiol group can bind to metal ions, potentially making it useful in metal detoxification or as a chelating agent in certain research applications [].

3-Mercaptobenzoic acid can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity, but it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Please Note:

  • The information on the mechanism of action is limited and requires further research.
  • Data on specific hazards like flammability and reactivity might be available from chemical suppliers' safety data sheets (SDS).
Due to its functional groups. Key reactions include:

  • Esterification: Reaction with alcohols in the presence of acid catalysts can yield esters.
  • Reduction: The compound can act as a reducing agent, particularly in organic synthesis, where it can reduce metal ions or other compounds .
  • Formation of Thiolates: In basic conditions, it can deprotonate to form thiolate ions, which are useful in nucleophilic substitution reactions.

For example, when treated with sodium hydroxide and acetic anhydride, 3-mercaptobenzoic acid can be converted into 3-(acetylthio)benzoic acid with high yields .

The biological activity of 3-mercaptobenzoic acid has been explored in various contexts. It exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Additionally, it has been studied for its potential antimicrobial effects against certain pathogens . The compound's ability to interact with metal ions also suggests possible applications in biochemistry and pharmacology.

3-Mercaptobenzoic acid can be synthesized through several methods:

  • From Benzoic Acid: A common synthesis route involves the reaction of benzoic acid with hydrogen sulfide in the presence of a catalyst.
  • Via Electrophilic Aromatic Substitution: The introduction of a mercapto group onto a substituted benzoic acid can be achieved through electrophilic aromatic substitution reactions.
  • Reduction of Nitro Compounds: Nitrobenzoic acids can be reduced using thiols or reducing agents to yield 3-mercaptobenzoic acid.

A practical synthesis method involves adding saturated sodium chloride solution and water to a mixture containing red phosphorus and benzenesulfonyl chloride, followed by filtration and drying steps .

Studies have shown that 3-mercaptobenzoic acid interacts with various metal ions, forming stable complexes that can be utilized in sensing applications. For instance, its interaction with gold nanoparticles has been explored for colorimetric detection methods, demonstrating its utility in environmental monitoring and food safety .

Several compounds share structural similarities with 3-mercaptobenzoic acid, each exhibiting unique properties:

Compound NameStructure TypeKey Features
4-Amino-3-mercaptobenzoic acidAmino-thiolExhibits enhanced biological activity due to amino group.
2-Mercaptobenzoic acidThiolSimilar reactivity but different positional isomerism affects properties.
Benzenesulfonic acidSulfonateLacks thiol functionality; used primarily for sulfonation reactions.

Uniqueness of 3-Mercaptobenzoic Acid:
What distinguishes 3-mercaptobenzoic acid from its analogs is its specific position of the mercapto group on the benzene ring, impacting its reactivity and interactions significantly compared to other mercapto-substituted benzenes.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4869-59-4

Wikipedia

3-mercaptobenzoic acid

Dates

Modify: 2023-09-13

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